Benzyl tribromoacetate

Description

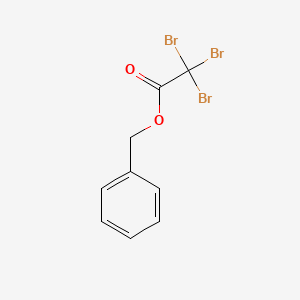

Benzyl tribromoacetate (C₉H₇Br₃O₂) is an ester derived from tribromoacetic acid (CBr₃COOH) and benzyl alcohol (C₆H₅CH₂OH). The substitution of three bromine atoms on the acetate group distinguishes it from other halogenated benzyl esters. Bromine’s high atomic mass (79.9 g/mol) contributes to a molecular weight of approximately 387 g/mol for this compound, significantly heavier than its trifluoro counterpart (204.15 g/mol) .

Properties

CAS No. |

32919-04-3 |

|---|---|

Molecular Formula |

C9H7Br3O2 |

Molecular Weight |

386.86 g/mol |

IUPAC Name |

benzyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C9H7Br3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

JYMUNLHUZAPKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tribromoacetate can be synthesized through the bromination of benzyl acetate. The process involves the reaction of benzyl acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the tribromo compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl tribromoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of derivatives.

Reduction Reactions: The compound can be reduced to benzyl acetate using reducing agents like zinc and acetic acid.

Oxidation Reactions: It can be oxidized to this compound derivatives using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Reduction: Zinc dust and acetic acid are typical reagents used for the reduction process.

Oxidation: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Major Products Formed: The major products formed from these reactions include benzyl azide, benzyl thiocyanate, and benzyl acetate .

Scientific Research Applications

Benzyl tribromoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl tribromoacetate involves its reactivity with nucleophiles. The presence of three bromine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles to form substitution products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Benzyl Trifluoroacetate

- Molecular Structure : Both compounds share a benzyl ester backbone but differ in halogen substitution (Br vs. F).

- Physical Properties: Molecular weight: 387 g/mol (tribromo) vs. 204.15 g/mol (trifluoro) .

- Chemical Reactivity :

- Applications : Benzyl trifluoroacetate is widely used in organic synthesis, whereas tribromoacetates may find niche roles in flame retardants or heavy-atom derivatives for crystallography.

Methyl Tribromoacetate

- Molecular Structure : Both are tribromoacetate esters but differ in the alcohol moiety (benzyl vs. methyl).

- Physical Properties :

- Applications : Methyl esters are typically more volatile, suited for gas chromatography or as reactive intermediates. Benzyl esters, with their aromatic group, are often used in controlled-release reactions or polymer chemistry.

Other Benzoate Esters

lists esters like phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), which are simpler aromatic esters. Unlike benzyl tribromoacetate, these lack halogen substituents, resulting in lower molecular weights and distinct reactivity. For example, phenyl benzoate undergoes Fries rearrangement under acidic conditions, a reaction less likely in heavily halogenated esters due to steric and electronic effects .

Toxicity and Environmental Impact

- Benzyl Alcohol Metabolites : Benzyl alcohol, a hydrolysis product of this compound, is metabolized to hippuric acid in humans but exhibits neurotoxic and respiratory effects at high doses .

- Tribromoacetic Acid: A known disinfection byproduct, tribromoacetic acid is associated with liver and kidney toxicity in rodents. Its ester form may reduce acute toxicity but poses environmental persistence concerns due to bromine’s stability .

Data Tables

Q & A

Q. What are the common synthetic routes for benzyl tribromoacetate, and what methodological considerations are critical for optimizing yield and purity?

this compound is typically synthesized via bromination of benzyl acetate derivatives. A key method involves using tribromoacetylating agents like ethyl tribromoacetate (Br₃CCO₂Et) or hexabromoacetone (Br₃CCOCBr₃), which act as milder bromination reagents compared to toxic HBr gas . Critical parameters include stoichiometric control of the brominating agent, reaction temperature (optimized between 0–25°C to avoid side reactions), and solvent selection (e.g., dichloromethane or THF for solubility). Post-synthesis purification often employs column chromatography or recrystallization, with purity validated via GC (>92% as per industrial standards) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how do researchers validate purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural confirmation, identifying key functional groups like the tribromoacetate ester (C=O stretch at ~1740 cm⁻¹) . Gas Chromatography (GC) with flame ionization detection is standard for purity validation, as noted in commercial specifications (>92.0% purity) . For advanced validation, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (if crystalline) can resolve ambiguities in molecular structure .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of this compound in bromination reactions, and what contradictions exist in reported data?

Studies highlight discrepancies in bromination efficiency depending on solvent polarity and catalyst presence. For example, ethyl tribromoacetate achieves >90% yield in non-polar solvents like hexane but shows reduced activity in polar aprotic solvents like DMF . Contradictions arise in catalytic applications: some reports suggest cerium-based catalysts (e.g., ammonium cerium phosphate) enhance reaction rates, while others note catalyst deactivation due to bromide accumulation . Methodologically, researchers should employ Design of Experiments (DoE) to isolate variables like solvent polarity, temperature, and catalyst loading .

Q. What role do catalysts play in the synthesis of this compound derivatives, and how can researchers design experiments to evaluate catalytic performance?

Catalysts such as sulfuric acid or cerium phosphate (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) are used to accelerate esterification or bromination steps . To evaluate performance, researchers should:

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?

Discrepancies in NMR or IR data often stem from solvent effects, impurities, or polymorphic forms. To address this:

- Cross-reference data with NIST Standard Reference Database 69, which provides validated spectra for benzyl 2-bromoacetate (a structurally related compound) .

- Reproduce experiments under standardized conditions (e.g., deuterated chloroform for NMR).

- Perform computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR data .

Methodological Notes

- Experimental Design : Use uniform experimental design (UED) to optimize multi-variable systems, as demonstrated in benzyl acetate synthesis studies .

- Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from systematic errors in yield or purity data .

- Safety Considerations : this compound derivatives are often flammable solids (FS); handle under inert atmosphere and store at ≤4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.